Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. This compound is part of the quinolone family, which is renowned for its broad-spectrum biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes the reaction of 5-amino-8-methylquinoline with ethyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic methodologies. These methods may include multi-step reactions, flow chemistry, and metal-catalyzed processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is explored for its potential as an antibacterial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
- 4-hydroxy-2-quinolones
Uniqueness
Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
61644-43-7 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 5-amino-8-methyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)9-6-10(16)11-8(14)5-4-7(2)12(11)15-9/h4-6H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
RAFXCVOVHHTRHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)C)N |
Origin of Product |
United States |
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